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molecular formula C17H18N2O3 B8530783 Methyl 6-(cyclopentyloxy)-5-(pyridin-2-yl)nicotinate

Methyl 6-(cyclopentyloxy)-5-(pyridin-2-yl)nicotinate

Cat. No. B8530783
M. Wt: 298.34 g/mol
InChI Key: RWGWAGOZVYEIBX-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

A solution of boron tribromide (1.0 M in CH2Cl2, 10.6 mL, 10.6 mmol) was added to a solution of the nicotinate (Step 1, 1.44 g, 4.81 mmol) in 40 mL of CH2Cl2 at −10° C. The cooling bath was removed and stirring was continued at room temperature for 16 h. The reaction mixture was neutralized with saturated NaHCO3 solution and the resultant tan precipitate was filtered and washed with copious amounts of H2O to give 0.77 g (70%) of the title compound. MS m/z: 231 (M+1).
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C1([O:10][C:11]2[C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=3)=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][N:12]=2)CCCC1>C(Cl)Cl>[O:10]=[C:11]1[NH:12][CH:13]=[C:14]([C:15]([O:17][CH3:18])=[O:16])[CH:19]=[C:20]1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1

Inputs

Step One
Name
Quantity
10.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1.44 g
Type
reactant
Smiles
C1(CCCC1)OC1=NC=C(C(=O)OC)C=C1C1=NC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
FILTRATION
Type
FILTRATION
Details
the resultant tan precipitate was filtered
WASH
Type
WASH
Details
washed with copious amounts of H2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C(=CC(=CN1)C(=O)OC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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